(2-Isopropylpyrimidin-5-YL)boronic acid

Organoboron Chemistry Physical Organic Chemistry Reaction Kinetics

(2-Isopropylpyrimidin-5-yl)boronic acid (CAS: 1312942-16-7) is a pyrimidine-based organoboron reagent with the molecular formula C₇H₁₁BN₂O₂ and a molecular weight of 165.99 g/mol. It is primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl and heteroaryl structures.

Molecular Formula C7H11BN2O2
Molecular Weight 165.99 g/mol
CAS No. 1312942-16-7
Cat. No. B1391052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Isopropylpyrimidin-5-YL)boronic acid
CAS1312942-16-7
Molecular FormulaC7H11BN2O2
Molecular Weight165.99 g/mol
Structural Identifiers
SMILESB(C1=CN=C(N=C1)C(C)C)(O)O
InChIInChI=1S/C7H11BN2O2/c1-5(2)7-9-3-6(4-10-7)8(11)12/h3-5,11-12H,1-2H3
InChIKeyJVYHCLGHZUTXHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Isopropylpyrimidin-5-yl)boronic acid (CAS 1312942-16-7): Procurement-Grade Overview for Suzuki-Miyaura Cross-Coupling


(2-Isopropylpyrimidin-5-yl)boronic acid (CAS: 1312942-16-7) is a pyrimidine-based organoboron reagent with the molecular formula C₇H₁₁BN₂O₂ and a molecular weight of 165.99 g/mol . It is primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl and heteroaryl structures . The compound is typically supplied as a crystalline solid with a purity of ≥95%, as confirmed by multiple vendor datasheets .

Why Generic Pyrimidinyl Boronic Acids Cannot Replace (2-Isopropylpyrimidin-5-yl)boronic acid in Demanding Syntheses


Generic substitution of (2-Isopropylpyrimidin-5-yl)boronic acid with other pyrimidinyl boronic acids is not advised without rigorous validation. The isopropyl substituent at the 2-position of the pyrimidine ring critically modulates both the electronic environment and the steric profile of the boronic acid moiety. This directly influences key reaction parameters, including transmetalation kinetics in Suzuki-Miyaura couplings and the hydrolytic stability of the C–B bond [1]. While broad class-level data confirm that substituents on the pyrimidine ring alter coupling yields and reaction rates, direct, peer-reviewed head-to-head comparisons for this specific compound are currently absent from the primary literature . Consequently, substituting an alternative pyrimidinyl boronic acid risks deviating from established reaction protocols, potentially leading to lower yields, increased byproduct formation, or the need for extensive re-optimization.

Quantitative Evidence for Differentiating (2-Isopropylpyrimidin-5-yl)boronic acid in Procurement Decisions


Comparative Basicity and Nucleophilicity: pKa Modulation by 2-Isopropyl Substitution

The predicted acid dissociation constant (pKa) for (2-isopropylpyrimidin-5-yl)boronic acid is 5.47 ± 0.11, as determined via computational prediction models (ACD/Labs) . This value reflects the electron-donating effect of the 2-isopropyl group, which increases the basicity of the pyrimidine nitrogen and stabilizes the conjugate base of the boronic acid relative to an unsubstituted analog. For context, the unsubstituted parent compound, 5-pyrimidinylboronic acid, has a reported pKa of approximately 8.2 (predicted), indicating a substantial shift in the equilibrium between the neutral acid and its anionic boronate form under typical reaction conditions (e.g., aqueous or mixed solvent systems) .

Organoboron Chemistry Physical Organic Chemistry Reaction Kinetics

Purity Specifications: Guaranteed Minimum Purity for Reproducible Research

Procurement of (2-isopropylpyrimidin-5-yl)boronic acid from major suppliers is standardized with a minimum purity specification of 95%, as documented by multiple independent vendors including AKSci , Sigma-Aldrich , and Leyan . This is a critical differentiator from less common or custom-synthesized boronic acids, which may lack certified purity thresholds, introducing uncertainty into reaction stoichiometry and reproducibility.

Analytical Chemistry Quality Control Synthetic Methodology

Steric Modulation of Suzuki-Miyaura Coupling Efficiency

While direct, published yield comparisons for (2-isopropylpyrimidin-5-yl)boronic acid against other analogs are absent, its isopropyl group introduces a moderate steric bulk at the 2-position. This is predicted to slow the transmetalation step in Suzuki-Miyaura couplings relative to a 2-unsubstituted analog (e.g., 5-pyrimidinylboronic acid), as bulkier groups are known to hinder approach to the palladium center [1]. Conversely, it is less sterically demanding than a tert-butyl group, offering a potential middle ground for tuning reaction rates and selectivity. This property is a class-level inference based on established principles of palladium-catalyzed cross-coupling reactions.

Cross-Coupling Steric Effects Reaction Optimization

Primary Application Scenarios for (2-Isopropylpyrimidin-5-yl)boronic acid in Research and Development


Synthesis of 2-Isopropyl-5-arylpyrimidine Pharmacophores for Kinase Inhibitor Discovery

This compound serves as a critical building block for introducing a 2-isopropylpyrimidin-5-yl moiety into drug-like molecules. Its use in Suzuki-Miyaura cross-coupling with aryl or heteroaryl halides enables the rapid construction of diverse libraries of 2-isopropyl-5-arylpyrimidines, a core scaffold found in numerous kinase inhibitors and other therapeutic agents. The guaranteed 95% purity ensures reliable coupling yields during hit-to-lead and lead optimization phases .

Late-Stage Functionalization of Complex Substrates Requiring Steric Control

The moderate steric bulk of the 2-isopropyl group makes this boronic acid a suitable candidate for the late-stage functionalization of sterically congested or highly functionalized aryl halides. In scenarios where unsubstituted pyrimidinyl boronic acids lead to uncontrolled homocoupling or over-reaction due to their high reactivity, the isopropyl analog may provide a more controlled coupling process, improving yield and purity of the final product [1].

Building Block for Advanced Materials and Ligands

Beyond pharmaceuticals, the 2-isopropylpyrimidin-5-yl scaffold can be incorporated into π-conjugated organic materials or metal-organic frameworks (MOFs) where the electron-donating isopropyl group can tune the electronic properties (e.g., HOMO/LUMO levels) of the resulting material. Its defined purity and commercial availability make it a reliable precursor for iterative synthetic protocols in materials chemistry .

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